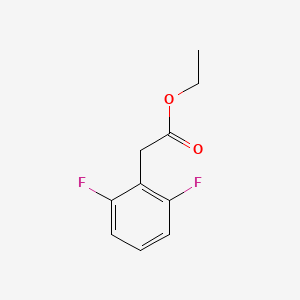

Ethyl 2-(2,6-difluorophenyl)acetate

説明

Significance of Fluoroarylacetate Scaffolds in Contemporary Organic Chemistry

Fluoroarylacetate scaffolds, the core structure of Ethyl 2-(2,6-difluorophenyl)acetate, are of considerable importance in modern organic and medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov

In the realm of agrochemicals, organofluorine compounds are also highly valued. They are integral to the creation of pesticides and herbicides with improved potency and selectivity. orgsyn.org The unique properties imparted by fluorine can lead to more effective and environmentally safer agricultural products. chemicalbook.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a precursor in the synthesis of more elaborate chemical structures. One notable application is its use as a reactant in the preparation of mono-α-aryl derivatives of diethyl malonate and ethyl cyanoacetate (B8463686). scbt.com This type of reaction is significant as it allows for the introduction of the 2,6-difluorophenyl moiety into a variety of molecular frameworks, which is a common strategy in the development of new bioactive compounds.

The synthesis of α-aryl esters, a class of compounds to which this compound belongs, is a significant area of research in organic chemistry. Various catalytic methods, such as palladium-catalyzed and nickel-catalyzed cross-coupling reactions, have been developed for the efficient synthesis of these compounds. orgsyn.orgchemicalbook.com These methods often involve the reaction of an aryl halide with an ester enolate to form the desired α-aryl ester in high yields. The development of these synthetic routes is crucial for making compounds like this compound more accessible for research and development.

While specific, in-depth research findings exclusively centered on this compound are not extensively documented in publicly available literature, its inclusion in chemical supplier catalogs as a reactant for further synthesis highlights its role as a valuable intermediate. sigmaaldrich.comscbt.com Its availability facilitates the exploration of new chemical entities containing the 2,6-difluorophenylacetate core.

Current Research Gaps and Future Directions in Difluorophenylacetate Studies

The field of organofluorine chemistry is continually evolving, with a constant search for new and more efficient synthetic methodologies. While the utility of difluorophenylacetate derivatives is recognized, there remain opportunities for further research. A significant research gap lies in the exploration of the full range of chemical transformations that this compound can undergo. Detailed studies on its reactivity with various electrophiles and nucleophiles could uncover novel synthetic pathways to a wider array of complex molecules.

Future research will likely focus on the development of more sustainable and atom-economical methods for the synthesis of this compound and its derivatives. This includes the use of greener solvents, catalysts, and energy sources to minimize the environmental impact of chemical synthesis.

Furthermore, there is potential for expanding the application of this compound and its derivatives into new areas. For instance, their properties could be investigated for use in materials science, such as in the development of new polymers or liquid crystals. In the agrochemical sector, the development of new pesticides and herbicides based on the difluorophenylacetate scaffold remains a promising avenue for future research. chemicalbook.com The exploration of the biological activity of a wider range of derivatives could also lead to the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(2,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRKTYPWLLOMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381906 | |

| Record name | ethyl 2-(2,6-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680217-71-4 | |

| Record name | ethyl 2-(2,6-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for Ethyl 2 2,6 Difluorophenyl Acetate

Esterification Reactions for Carboxylic Acid Precursors

A prominent and straightforward method for synthesizing ethyl 2-(2,6-difluorophenyl)acetate is through the esterification of its corresponding carboxylic acid precursor, 2,6-difluorophenylacetic acid. sigmaaldrich.comnih.gov The Fischer-Speier esterification is a classic and widely employed technique for this transformation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wikipedia.orgoperachem.com The equilibrium of this reversible reaction is driven towards the formation of the ester by using a large excess of the alcohol and/or by removing the water that is formed as a byproduct. masterorganicchemistry.comlibretexts.org

The general mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic attack of the ethanol molecule on the activated carbonyl carbon. masterorganicchemistry.comlibretexts.org

Proton transfer from the oxonium ion to another molecule of alcohol, creating a good leaving group (water). wikipedia.org

Elimination of water and subsequent deprotonation to yield the final ester product. wikipedia.orgmasterorganicchemistry.com

Alternative esterification methods can also be employed, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

Fluorination and Halogenation Approaches for Aryl Substitution

The introduction of fluorine atoms onto the aromatic ring is a critical aspect of synthesizing the difluorophenylacetate scaffold. While direct fluorination of ethyl phenylacetate (B1230308) is challenging, halogen exchange reactions on appropriately substituted precursors offer a viable route. For instance, starting with a di-substituted phenyl ring containing other halogens, such as chlorine or bromine, a nucleophilic aromatic substitution (halogen exchange) can be performed to introduce the fluorine atoms.

Another strategy involves the photohalogenation of a suitable toluene (B28343) derivative, such as 2,6-difluorotoluene, to produce a benzyl (B1604629) halide. This intermediate can then be converted to the corresponding phenylacetic acid derivative, which is subsequently esterified.

Aromatic Substitution Reactions Leading to Difluorophenylacetic Acid Derivatives

The synthesis of the 2,6-difluorophenylacetic acid core often relies on aromatic substitution reactions. Nucleophilic aromatic substitution (SNAr) on highly activated aromatic rings is a key strategy. For example, in the synthesis of related trifluorophenylacetic acids, the high reactivity of the fluorine atom at the para position to a nitro group in 2,4,5-trifluoronitrobenzene allows for facile condensation with diethyl malonate. google.com This is followed by a series of reactions including hydrolysis, decarboxylation, reduction of the nitro group, and a diazotization-fluorination sequence to yield the final product. google.com

Electrophilic aromatic substitution reactions can also be employed, although the directing effects of the substituents must be carefully considered. The presence of fluorine atoms on the aromatic ring deactivates it towards electrophilic attack, making such reactions more challenging.

Modern Catalytic Methods in Difluorophenylacetate Synthesis

Modern catalytic methods have revolutionized the synthesis of aryl acetic acid derivatives, offering milder reaction conditions and improved efficiency. Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For instance, the α-arylation of aryl acetic acid derivatives can be achieved using palladium catalysts with aryl halides. acs.org This approach involves the formation of a dienolate intermediate which then couples with the aryl halide. acs.org

Another innovative approach involves the palladium-catalyzed Heck coupling of aryl bromides with ethylene (B1197577), followed by a hydroxycarbonylation step to produce 2-aryl propionic acids. mdpi.com This cascade transformation demonstrates high regioselectivity and good yields. mdpi.com Furthermore, palladium nanoparticle-catalyzed cross-coupling of allyl acetates with aryl siloxanes (Hiyama coupling) provides a novel route for the synthesis of related compounds. organic-chemistry.org These nanoparticles, generated in situ, serve as efficient catalysts due to their high surface area. organic-chemistry.org

The table below summarizes some of the modern catalytic methods applicable to the synthesis of aryl acetate (B1210297) derivatives.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium with n-butyl-di-1-adamantylphosphine ligand | Aryl acetic acid, Aryl chloride | α-Aryl acetic acid | Applicable to a wide range of aryl chlorides. acs.org |

| Palladium with neoisopinocampheyldiphenylphosphine (NISPCPP) | Aryl bromide, Ethylene, CO, H₂O | 2-Aryl propionic acid | Two-step, one-pot cascade reaction with high regioselectivity. mdpi.com |

| Palladium nanoparticles | Allyl acetate, Aryl siloxane | (E)-Aryl allyl acetate | Stereoselective, high yields, and recyclable catalyst. organic-chemistry.org |

Stereoselective and Enantioselective Pathways for Related Chiral Compounds

While this compound itself is not chiral, the synthesis of related chiral α-arylpropionic acids and other chiral fluorinated compounds is of significant interest, particularly in the pharmaceutical industry. nih.govresearchgate.net Stereoselective and enantioselective methods are crucial for obtaining optically active products.

One common approach is the chiral resolution of a racemic mixture. wikipedia.orglibretexts.org This involves reacting the racemic acid with a chiral resolving agent, such as a chiral amine or alcohol, to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers have different physical properties and can be separated by methods like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. For example, (S)-mandelic acid has been used to resolve racemic alcohols. wikipedia.org

Enzymatic resolution is another powerful technique. mdpi.com Lipases and esterases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. mdpi.com This kinetic resolution can provide both the hydrolyzed acid and the unreacted ester in high enantiomeric purity. mdpi.com

Asymmetric synthesis, which directly creates a chiral center with a desired configuration, is a more efficient approach than resolution. researchgate.net This can be achieved using chiral catalysts or auxiliaries. For instance, the Sharpless asymmetric epoxidation followed by catalytic hydrogenolysis has been used to synthesize optically active arylpropanoic acids. researchgate.net Reagent-controlled stereoselective reactions, such as the addition of chiral sulfoximines to imines, provide access to enantiomerically enriched α-difluoromethyl amines. nih.govsemanticscholar.org

Scalable Synthesis and Process Optimization for Industrial Utility

For the industrial production of this compound, scalable and optimized synthetic processes are essential. The Blaise reaction, for example, has been utilized for the efficient, single-step synthesis of related compounds like ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. researchgate.net The use of methanesulfonic acid as an in situ activator for zinc in this reaction was found to be crucial for making the process safe and viable for large-scale operations. researchgate.net

Process optimization often involves a detailed study of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. For Fischer esterification, this includes optimizing catalyst concentration, reaction time, and temperature. In many cases, running the reaction without a solvent or using a solvent that allows for azeotropic removal of water can simplify purification and improve efficiency. wikipedia.org The use of robust and recyclable catalysts, such as the heterogeneous catalysts mentioned in the context of modern catalytic methods, is also a key consideration for industrial applications. organic-chemistry.org Careful workup procedures, including extractions and recrystallizations, are critical for obtaining the final product with high purity on a large scale. orgsyn.org

Chemical Reactivity and Transformation Pathways of Ethyl 2 2,6 Difluorophenyl Acetate

Hydrolytic Cleavage and Transesterification Reactions

The ester functionality of ethyl 2-(2,6-difluorophenyl)acetate is susceptible to cleavage under both acidic and basic conditions.

Hydrolytic Cleavage:

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(2,6-difluorophenyl)acetic acid, can be achieved by heating with aqueous acid or base. researchgate.netreddit.com Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Transesterification:

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgadichemistry.com This equilibrium-driven reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. organic-chemistry.org For example, reacting this compound with methanol (B129727) under acidic conditions would yield mthis compound. A patent for the transesterification of ethyl difluoroacetate (B1230586) highlights that this reaction can be catalyzed by protic acids like sulfuric acid. thieme-connect.de

Table 1: Hydrolysis and Transesterification Reactions

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Hydrolysis (Saponification) | NaOH or KOH, then H₃O⁺ | 2-(2,6-Difluorophenyl)acetic acid | Aqueous solution, heat |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl 2-(2,6-difluorophenyl)acetate | Excess R'OH, heat |

Nucleophilic Substitution Reactions of the Fluoroaryl Moiety

The fluorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution (SNAr) due to the electron-donating character of the phenylacetic acid moiety. However, under forcing conditions or with strong nucleophiles, substitution can occur. The presence of two fluorine atoms ortho to the point of attachment of the side chain activates them towards substitution. Research on related difluorophenyl compounds shows that nucleophilic substitution of the fluorine atoms is a viable pathway for further functionalization. rsc.org

Reduction Reactions of the Ester and Aromatic Ring

Both the ester group and the aromatic ring can be reduced using appropriate reagents.

Ester Reduction:

The ethyl ester can be reduced to the corresponding primary alcohol, 2-(2,6-difluorophenyl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comdoubtnut.com The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. adichemistry.com Catalytic hydrogenation can also be employed, though it may require more forcing conditions compared to the reduction of aldehydes and ketones. ncert.nic.in

Aromatic Ring Reduction:

The 2,6-difluorophenyl ring can be reduced under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a cyclohexadiene derivative. libretexts.orgdrpress.orgwikipedia.org Studies on difluorobenzene isomers have shown that Birch reduction is a dominant reaction pathway. rsc.org

Table 2: Reduction Reactions

| Functional Group | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Ester | LiAlH₄ | 2-(2,6-Difluorophenyl)ethanol | Anhydrous ether solvent |

| Aromatic Ring | Na or Li, NH₃ (l), ROH | 1,4-Cyclohexadiene derivative | Low temperature |

Condensation Reactions Utilizing the Acetate (B1210297) Moiety (e.g., Knoevenagel Condensation)

The methylene (B1212753) group (-CH₂-) in this compound is activated by the adjacent ester and difluorophenyl groups, making it a so-called "active methylene compound". This allows it to participate in various condensation reactions.

The Knoevenagel condensation is a prominent example, involving the reaction of the active methylene compound with an aldehyde or ketone in the presence of a weak base (like an amine) as a catalyst. rsc.org This reaction leads to the formation of a new carbon-carbon double bond. For instance, reacting this compound with an aldehyde (R-CHO) would yield an α,β-unsaturated ester.

Metal-Catalyzed Cross-Coupling and Functionalization Strategies

The carbon-fluorine bonds of the difluorophenyl ring can serve as handles for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the difluorophenyl group with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netyoutube.comorganic-chemistry.org This is a powerful method for creating biaryl structures.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl fluoride (B91410) with a terminal alkyne, leading to the formation of an alkynylated aromatic compound. wikipedia.orgorganic-chemistry.orgnih.gov

Heck Reaction: In the Heck reaction, a palladium catalyst is used to couple the difluorophenyl group with an alkene, forming a new substituted alkene. thieme-connect.dewikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl fluoride with an amine. rsc.orgwikipedia.orgacsgcipr.org This is a key method for synthesizing arylamines.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring is also possible through transition-metal-catalyzed C-H activation strategies, offering alternative routes to substituted derivatives. beilstein-journals.orgresearchgate.netnih.gov

Table 3: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Organoboron compound | C-C (aryl-aryl) |

| Sonogashira Coupling | Palladium catalyst, Copper cocatalyst, Base | Terminal alkyne | C-C (aryl-alkyne) |

| Heck Reaction | Palladium catalyst, Base | Alkene | C-C (aryl-alkene) |

| Buchwald-Hartwig Amination | Palladium catalyst, Base | Amine | C-N (aryl-amine) |

Derivatization of the Ethyl Acetate Side Chain

The active methylene group provides a site for various derivatization reactions beyond condensation. Alkylation of the α-carbon can be achieved by treating the ester with a strong base (to form an enolate) followed by reaction with an alkyl halide. This allows for the introduction of various alkyl substituents at the position alpha to the ester and the aromatic ring.

Applications of Ethyl 2 2,6 Difluorophenyl Acetate As a Versatile Synthetic Intermediate

Role in Pharmaceutical Synthesis and Drug Discovery Programs

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Ethyl 2-(2,6-difluorophenyl)acetate serves as a key intermediate for introducing the 2,6-difluorophenyl motif into novel therapeutic agents. nih.gov

The 2,6-difluorophenyl group is a structural component found in various kinase inhibitors. While direct synthesis pathways from this compound for specific marketed drugs are not extensively detailed in public literature, its role as a precursor is predicated on its ability to provide this key structural moiety. The strategic placement of fluorine atoms on the phenyl ring can significantly influence the molecule's interaction with the kinase active site. For instance, related difluoro-aromatic structures are integral to compounds designed to modulate critical signaling pathways. Research on other complex molecules containing difluoro moieties has demonstrated inhibitory effects on pathways such as EGFR/PI3K/AKT/mTOR, which are often dysregulated in diseases like cancer. nih.gov

Heteroarylaminonaphthyridinone derivatives represent a class of compounds explored in drug discovery for their potential therapeutic activities. The synthesis of these complex heterocyclic systems can involve the use of functionalized phenylacetic esters as starting materials. This compound can serve as a foundational building block in multi-step synthetic routes designed to produce these specific derivatives, contributing the essential difluorophenyl component.

This compound is a valuable reactant for the preparation of various fluoroaryl-containing bioactive molecules. chemicalbook.com Its utility lies in its capacity to participate in reactions to form larger, more intricate structures. The presence of the difluorinated ring is crucial for tailoring the electronic and lipophilic properties of the final molecule, which can lead to improved biological activity. nih.gov This makes the compound a sought-after intermediate in the synthesis of new chemical entities (NCEs) across different therapeutic areas. bldpharm.commatrix-fine-chemicals.com

Utility in Agrochemical Development and Pesticide Synthesis

In the field of agrochemicals, the introduction of fluorinated groups is a common strategy to increase the potency and selectivity of herbicides, insecticides, and fungicides. The difluorophenyl motif, which can be sourced from intermediates like this compound, is found in the structure of some active agrochemical compounds. chemicalbook.com For example, the proherbicide Pyraflufen-ethyl, used to control broad-leaved weeds, features a complex substituted difluoromethoxy-phenyl group, highlighting the importance of fluorine in modern herbicide design. nih.gov The use of building blocks like this compound allows for the systematic development of new pesticides with potentially enhanced performance profiles.

Contributions to Advanced Materials Science and Optoelectronics

The application of this compound extends beyond life sciences into the realm of materials science. bldpharm.com The unique electronic properties conferred by the difluorophenyl group make it a useful intermediate for creating specialized organic materials.

This compound is listed by chemical suppliers as an intermediate for materials used in Organic Light-Emitting Diodes (OLEDs) and other electronic materials. bldpharm.com The fluorine atoms in the molecule can modify the electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of the final organic semiconductor. This tuning of electronic properties is critical for optimizing the performance of organic optoelectronic devices, including their efficiency and stability. chemicalbook.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyraflufen-ethyl |

| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |

Advanced Structural Characterization and Spectroscopic Analysis of Ethyl 2 2,6 Difluorophenyl Acetate

X-ray Crystallography for Crystalline State Analysis

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

For the related compound, ethyl 2-(2,4-difluorophenyl)acetate, the crystal system is reported as monoclinic with the space group P 1 21/c 1. researchgate.net The crystal packing in such organic molecules is often governed by a combination of weak intermolecular forces. In the case of ethyl 2-(2,6-difluorophenyl)acetate, one can anticipate the presence of several types of interactions.

The fluorine atoms, being highly electronegative, can participate in C-H···F hydrogen bonds with the ethyl group or the phenyl ring of neighboring molecules. Furthermore, the carbonyl oxygen of the ester group is a potent hydrogen bond acceptor and can form C-H···O interactions.

The difluorinated phenyl ring is expected to engage in π-π stacking interactions, which are common in aromatic systems and contribute significantly to the stability of the crystal lattice. These interactions may be offset, where the rings are parallel but not perfectly superimposed. The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the nature and strength of these π-π stacking interactions.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information about the different chemical environments of the nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), a pattern typical for an ethyl ester. youtube.comchemicalbook.com The protons on the difluorinated phenyl ring would appear in the aromatic region, and their chemical shifts and coupling patterns would be influenced by the two fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for each of the non-equivalent carbon atoms. libretexts.org Key resonances would include the carbonyl carbon of the ester group, the carbons of the ethyl group, and the carbons of the difluorinated phenyl ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine atoms, with the carbons directly bonded to fluorine showing characteristic splitting due to C-F coupling. chemicalbook.comjcsp.org.pkchemicalbook.com

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. aiinmr.com For this compound, a single resonance would be expected for the two equivalent fluorine atoms at the 2 and 6 positions of the phenyl ring. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. rsc.orgcolorado.edusemanticscholar.orgucsb.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~1.2 | Triplet | -OCH₂CH ₃ |

| ~3.7 | Singlet | -CH ₂- | |

| ~4.1 | Quartet | -OCH ₂CH₃ | |

| ~7.0-7.4 | Multiplet | Aromatic Protons | |

| ¹³C | ~14 | Singlet | -OCH₂C H₃ |

| ~40 | Singlet | -C H₂- | |

| ~61 | Singlet | -OC H₂CH₃ | |

| ~111-130 | Multiplets (due to C-F coupling) | Aromatic Carbons | |

| ~160-162 (d,d) | Doublet of doublets | C -F | |

| ~170 | Singlet | C =O | |

| ¹⁹F | -110 to -120 | Singlet | Ar-F |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the ester functional group. A prominent C=O stretching vibration would be observed in the region of 1735-1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the ethyl group and the aromatic ring would be visible around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-F stretching vibrations of the difluorinated phenyl ring are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹. researchgate.netnist.gov

Raman Spectroscopy: The Raman spectrum would complement the IR data. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C=C stretching vibrations of the phenyl ring would appear in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-F bonds may also be Raman active. nih.govnih.govresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretching (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretching (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretching (Ester) | 1735 - 1750 | IR |

| C=C Stretching (Aromatic) | 1400 - 1600 | IR, Raman |

| C-O Stretching (Ester) | 1000 - 1300 | IR |

| C-F Stretching | 1100 - 1400 | IR |

Mass Spectrometry for Fragmentation Pattern and Isotopic Abundance Studies

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to ionize to form a molecular ion (M⁺), which can then undergo fragmentation.

The fragmentation pattern would likely involve the cleavage of the ester group. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion, or the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if a gamma-hydrogen is available. For this compound, the primary fragmentation is expected to involve the loss of the ethoxy radical (•OCH₂CH₃, 45 u) to give the [M-45]⁺ ion, or the loss of ethanol (B145695) (CH₃CH₂OH, 46 u) following a hydrogen rearrangement. Cleavage of the C-C bond between the phenyl ring and the carbonyl group could also occur, leading to fragments corresponding to the difluorophenylmethyl cation or the ethyl acetate (B1210297) cation. libretexts.orgajgreenchem.comdocbrown.info

The presence of two fluorine atoms would be reflected in the isotopic pattern of the molecular ion and its fragments, although fluorine is monoisotopic.

Plausible Fragmentation Pathways for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 200 | [C₁₀H₁₀F₂O₂]⁺ | (Molecular Ion) |

| 155 | [C₈H₅F₂O]⁺ | •OCH₂CH₃ |

| 127 | [C₇H₅F₂]⁺ | COOCH₂CH₃ |

| 99 | [C₆H₄F₂]⁺ | CH₂COOCH₂CH₃ |

Thermal Analysis for Phase Transitions and Decomposition Pathways (TGA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, phase transitions, and decomposition of this compound. researchgate.netnetzsch.comnetzsch.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would show the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. The analysis would likely reveal a single-step or multi-step decomposition process, with the final residual mass indicating the extent of volatilization or decomposition to non-volatile products.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal information about melting point, glass transitions, and crystallization events. For this compound, a sharp endothermic peak would indicate its melting point. If the compound can exist in an amorphous state, a glass transition might be observed as a step change in the baseline. uvic.ca

While specific experimental data for the thermal analysis of this compound is not available, it is expected to be a relatively volatile compound that will likely decompose at elevated temperatures.

Computational Chemistry and Theoretical Investigations of Ethyl 2 2,6 Difluorophenyl Acetate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For Ethyl 2-(2,6-difluorophenyl)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters.

While specific experimental crystallographic data for this exact ester is not prevalent in the surveyed literature, theoretical calculations provide crucial insights. The process involves iterative calculations to find the minimum energy structure, from which bond lengths, bond angles, and dihedral angles are determined. For instance, a study on related ester compounds demonstrated the importance of using polarized and diffuse functions in the basis set to achieve accurate ground state geometries. ukm.my

The electronic structure analysis reveals the distribution of electrons within the molecule. The two fluorine atoms, being highly electronegative, significantly influence the electronic environment of the phenyl ring, drawing electron density towards themselves. This inductive effect impacts the reactivity and properties of the entire molecule. DFT calculations can quantify this effect by mapping electron density and calculating atomic charges.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT principles for similar structures, as specific literature data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (ester) | ~ 1.21 |

| C-O (ester) | ~ 1.33 | |

| C-F | ~ 1.35 | |

| C-C (phenyl) | ~ 1.39 | |

| **Bond Angles (°) ** | O=C-O (ester) | ~ 123 |

| C-C-F (phenyl) | ~ 118 | |

| C-CH2-C (acetate) | ~ 112 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap implies that the molecule is more reactive. researchgate.net

Table 2: Illustrative FMO Properties for this compound

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicator of chemical reactivity, kinetic stability, and optical properties |

Electrostatic Potential (MEP) Surface Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org They illustrate the electrostatic potential on the molecule's surface, providing insights into its reactive sites for electrophilic and nucleophilic attack. avogadro.cc The MEP surface is typically color-coded: red indicates regions of negative electrostatic potential (high electron density), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron deficiency), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential.

In the case of this compound, the MEP map would show distinct regions of charge polarization.

Negative Potential (Red): The most negative potential would be concentrated around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs of electrons. This region is a primary site for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atoms of the ethyl group and, to a lesser extent, the hydrogen atoms on the phenyl ring. The area near the two highly electronegative fluorine atoms might also influence the potential of the adjacent ring carbons.

Neutral/Intermediate (Green/Yellow): The carbon framework of the molecule would generally represent the regions of intermediate potential.

Understanding the MEP is crucial for predicting intermolecular interactions, such as how the molecule might interact with a biological receptor or a solvent. scispace.com

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be validated against experimental data.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For this compound, theoretical calculations would predict distinct signals for the ethyl protons (-CH₂- and -CH₃), the methylene (B1212753) protons (-CH₂-), and the aromatic protons. The fluorine atoms would cause splitting in the signals of nearby carbon and proton nuclei. Comparing calculated spectra with experimental ones can confirm the molecular structure. nih.govnih.gov

IR Spectroscopy: Theoretical Infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. For this molecule, key predicted peaks would include the characteristic C=O stretching vibration of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, C-F stretching vibrations, and aromatic C-H and C=C stretching vibrations. These theoretical spectra serve as a valuable tool for interpreting experimental IR data. nist.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net The calculations determine the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the difluorophenyl ring and n→π* transitions associated with the carbonyl group of the ester. physchemres.orgmdpi.com Solvation models can be included in the calculations to simulate the effect of different solvents on the absorption wavelengths. physchemres.org

Table 3: Predicted Characteristic Spectroscopic Data for this compound (Illustrative)

| Spectrum | Feature | Predicted Range/Value |

| ¹H NMR | Chemical Shift (δ) - Ethyl group (CH₃) | ~ 1.2 ppm |

| Chemical Shift (δ) - Ethyl group (CH₂) | ~ 4.1 ppm | |

| Chemical Shift (δ) - Acetate (B1210297) (CH₂) | ~ 3.8 ppm | |

| Chemical Shift (δ) - Aromatic (H) | ~ 7.0 - 7.5 ppm | |

| ¹³C NMR | Chemical Shift (δ) - Carbonyl (C=O) | ~ 168 ppm |

| Chemical Shift (δ) - Aromatic (C-F) | ~ 160-164 ppm (doublet) | |

| IR | Vibrational Frequency (ν) - C=O Stretch | ~ 1740 cm⁻¹ |

| Vibrational Frequency (ν) - C-F Stretch | ~ 1200-1250 cm⁻¹ | |

| UV-Vis | Max Absorption (λ_max) - π→π* | ~ 260-270 nm |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and interactions with the environment, such as a solvent. nih.gov

For this compound, MD simulations can explore its conformational landscape. The molecule has several rotatable bonds, including the C-C bond between the phenyl ring and the methylene group, and the C-O bonds of the ester. Rotation around these bonds leads to different conformers with varying energies. MD simulations can map the potential energy surface to identify stable conformers and the energy barriers between them.

Furthermore, MD simulations are crucial for studying solvation effects. researchgate.net By placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent interacts with the solute and influences its conformation and dynamics. These simulations can calculate properties like the radial distribution function, which provides information about the structuring of solvent molecules around specific atoms of the solute, revealing details about hydrogen bonding and other intermolecular forces. researchgate.net

Theoretical Insights into Reaction Mechanisms and Regioselectivity

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For this compound, a key reaction to study would be its hydrolysis—the cleavage of the ester bond by water. Theoretical studies on the neutral hydrolysis of the analogous ethyl acetate have shown that DFT can be used to compare different possible pathways. ukm.my A similar study on this compound would involve modeling the approach of a water molecule to the carbonyl carbon. The calculations would determine the structure and energy of the tetrahedral intermediate and the transition states leading to its formation and breakdown.

These studies can also provide insights into regioselectivity. For molecules with multiple reactive sites, computational methods can predict which site is more likely to react by comparing the activation energies for reactions at each site. For instance, in reactions involving the aromatic ring, the directing effects of the fluorine atoms and the acetate substituent could be computationally evaluated to predict the most likely position for electrophilic or nucleophilic aromatic substitution.

Non-Linear Optical (NLO) Properties Prediction and Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for technologies like frequency conversion and optical switching. Computational methods can predict the NLO properties of molecules, guiding the design of new materials.

The key NLO properties, such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT. A high value of first-order hyperpolarizability is a primary indicator of NLO activity. For a molecule to have a non-zero β value, it must lack a center of symmetry and typically possesses a significant charge asymmetry, often achieved through the interaction of electron-donating and electron-accepting groups connected by a π-conjugated system.

While this compound is not a classic "push-pull" system designed for NLO applications, the presence of the polarizable phenyl ring and the electronegative fluorine and oxygen atoms could lead to modest NLO properties. A computational assessment would involve optimizing the geometry and then calculating the polarizability and hyperpolarizability tensors. The results would provide a theoretical measure of its potential for NLO applications and offer insights into how its structure could be modified to enhance these properties.

Mechanistic Studies of Chemical Processes Involving Ethyl 2 2,6 Difluorophenyl Acetate

Elucidation of Reaction Pathways and Intermediates

The preparation of mono-α-aryl derivatives of diethyl malonate and ethyl cyanoacetate (B8463686) using Ethyl 2-(2,6-difluorophenyl)acetate points towards a reaction pathway that likely involves the in-situ generation of a 2,6-difluorophenylacetyl species. researchgate.net One plausible pathway involves the activation of this compound by ethyl-1-imidazole carbamate (B1207046). The carbamate may act as a base or activator, facilitating the formation of an enolate or a related nucleophilic species from the diethyl malonate or ethyl cyanoacetate.

Subsequently, this compound would serve as the electrophilic arylating agent. The reaction could proceed through a nucleophilic substitution mechanism where the enolate of the active methylene (B1212753) compound attacks the carbonyl carbon of the acetate (B1210297), although this is less common for arylation. A more probable pathway involves the generation of a more reactive electrophile from this compound.

Potential Intermediates:

Enolates of Active Methylene Compounds: The reaction would almost certainly involve the formation of the enolate of diethyl malonate or ethyl cyanoacetate, generated by a suitable base.

Acyl Imidazolide Intermediate: Ethyl-1-imidazole carbamate could potentially react with this compound to form a highly reactive N-acylimidazolide intermediate. This intermediate would be much more susceptible to nucleophilic attack by the enolate of the active methylene compound.

Ketene (B1206846) Intermediate: Under certain conditions, elimination of ethanol (B145695) from this compound could generate a transient (2,6-difluorophenyl)ketene intermediate. This highly electrophilic ketene would readily react with the enolate.

Determination of Rate-Limiting Steps and Transition States

Without specific kinetic studies, the determination of the rate-limiting step is speculative. However, in multi-step organic reactions of this nature, the formation of the C-C bond is often the slowest and therefore the rate-determining step. nih.gov The transition state for this step would involve the approach of the nucleophilic enolate to the electrophilic arylating species.

The structure of the transition state would be influenced by the nature of the electrophile. If the reaction proceeds via an N-acylimidazolide intermediate, the transition state would involve the attack of the enolate on the carbonyl carbon of the acylimidazolide, with the imidazole (B134444) group acting as a leaving group. The geometry of this transition state would likely be tetrahedral.

If a ketene intermediate is involved, the reaction would be a nucleophilic addition to the ketene, with a transition state characterized by the approach of the enolate to the sp-hybridized carbon of the ketene.

Catalytic Cycles and Ligand Effects in Transformations

While the provided information points to the use of ethyl-1-imidazole carbamate, it is unclear if it acts as a true catalyst or a stoichiometric reagent. researchgate.net If it were to function catalytically, a cycle could be proposed where it is regenerated after facilitating the reaction.

Hypothetical Catalytic Cycle with Ethyl-1-imidazole Carbamate:

Activation: Ethyl-1-imidazole carbamate activates this compound, possibly forming an N-acylimidazolide and releasing ethanol.

Deprotonation: The released ethoxide or another basic species deprotonates the active methylene compound to form the enolate.

C-C Bond Formation: The enolate attacks the N-acylimidazolide, forming the α-arylated product and regenerating the imidazole.

Recarbamoylation: The imidazole reacts with a source of the ethoxycarbonyl group to regenerate the ethyl-1-imidazole carbamate.

The term "ligand effects" typically applies to metal-catalyzed reactions. In this context, if a metal catalyst were employed, the electronic and steric properties of ligands bound to the metal center would profoundly influence the reaction's rate and selectivity. For instance, in palladium-catalyzed α-arylation reactions, electron-rich and bulky phosphine (B1218219) ligands are often used to promote oxidative addition and reductive elimination steps. However, based on the available information, the reaction does not appear to be metal-catalyzed.

Solvent and Temperature Dependence of Reaction Kinetics

The kinetics of chemical reactions are intrinsically dependent on solvent and temperature.

Solvent Effects:

The choice of solvent can significantly impact the rate of the arylation reaction.

Polar Aprotic Solvents: Solvents like DMF or DMSO are often used in reactions involving enolates as they can solvate the counter-ion of the enolate, thereby increasing its nucleophilicity.

Nonpolar Solvents: Reactions in nonpolar solvents might be slower due to the poor solubility of ionic intermediates.

The solvent can also influence the equilibrium between different reactive intermediates.

Temperature Dependence:

As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, as described by the Arrhenius equation. The temperature can also affect the selectivity of the reaction, potentially favoring the formation of side products at higher temperatures.

The following table summarizes the expected influence of solvent and temperature on the reaction kinetics, based on general principles of organic chemistry.

| Parameter | Effect on Reaction Rate | Rationale |

| Solvent Polarity | Increased rate in polar aprotic solvents | Stabilization of charged intermediates and transition states. |

| Temperature | Increased rate with higher temperature | Provides molecules with sufficient activation energy to overcome the reaction barrier. |

It is crucial to note that the discussions in this article are based on established principles of organic reaction mechanisms and analogies to similar transformations, due to the absence of specific mechanistic studies for chemical processes involving this compound. Experimental and computational studies would be necessary to definitively elucidate the reaction pathways and intermediates for this specific system.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Substitution Pattern on Reactivity and Biological Profile

The presence and positioning of fluorine atoms on the phenyl ring of Ethyl 2-(2,6-difluorophenyl)acetate are critical determinants of its chemical reactivity and potential biological effects. The 2,6-difluoro substitution pattern, in particular, imparts unique electronic and conformational properties to the molecule.

Reactivity:

The two fluorine atoms at the ortho positions exert a strong inductive electron-withdrawing effect (-I effect) due to fluorine's high electronegativity. This effect significantly influences the acidity of the benzylic protons (the CH₂ group adjacent to the phenyl ring) and the electrophilicity of the ester's carbonyl carbon. The parent compound, 2,6-Difluorophenylacetic acid, demonstrates the impact of this substitution. nih.govsigmaaldrich.com The electron-withdrawing nature of the fluorines stabilizes the carbanion formed upon deprotonation of the benzylic carbon, making this position more acidic and thus more susceptible to reactions involving deprotonation.

Furthermore, the steric bulk of the ortho-fluorine atoms can influence the conformation of the molecule, potentially restricting the rotation of the phenyl ring. This steric hindrance can affect the accessibility of the benzylic position and the ester group to reagents, thereby modulating reaction rates.

Biological Profile:

In the context of medicinal chemistry, the introduction of fluorine is a common strategy to enhance a drug's metabolic stability and membrane permeability. The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, which are often responsible for the breakdown of aromatic rings. By placing fluorine atoms at the 2 and 6 positions, the molecule is protected from ortho-hydroxylation, a common metabolic pathway for phenyl rings. This can lead to a longer biological half-life.

Fluorine substitution also increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier. However, the specific 2,6-difluoro pattern can also introduce conformational constraints that may affect how the molecule binds to a biological target. The precise impact on the biological profile would depend on the specific target and the nature of the binding pocket.

Effect of Ester Moiety Modifications on Compound Performance

The ethyl ester group in this compound is another key functional component that significantly affects the compound's properties and performance. Modification of this ester moiety is a common strategy in drug design to fine-tune solubility, stability, and pharmacokinetic profiles.

The ethyl group provides a balance of lipophilicity and steric bulk. Altering the alkyl chain of the ester can have predictable effects on these properties. For instance, replacing the ethyl group with a smaller methyl group would slightly decrease lipophilicity and steric hindrance, potentially leading to faster hydrolysis by esterase enzymes in a biological system. Conversely, introducing larger or more complex alkyl groups (e.g., isopropyl, tert-butyl, or benzyl) would increase lipophilicity and steric bulk. This increased steric hindrance around the carbonyl center generally slows the rate of enzymatic or chemical hydrolysis, which can be a useful strategy to design a more stable prodrug.

The nature of the ester also influences the compound's physical properties, such as boiling point and solubility. Generally, as the size of the alkyl group in the ester increases, the boiling point will also increase due to stronger van der Waals forces. Solubility in aqueous media is expected to decrease with larger, more lipophilic ester groups.

| Ester Group (R in -COOR) | Relative Steric Hindrance | Predicted Rate of Hydrolysis | Predicted Lipophilicity (LogP) | Potential Application Focus |

|---|---|---|---|---|

| Methyl (-CH₃) | Low | Fast | Lower | Rapidly activated prodrug |

| Ethyl (-CH₂CH₃) | Moderate | Moderate | Moderate | Balanced properties |

| Isopropyl (-CH(CH₃)₂) | High | Slow | Higher | Increased stability prodrug |

| tert-Butyl (-C(CH₃)₃) | Very High | Very Slow | Much Higher | Highly stable prodrug or synthetic intermediate |

| Benzyl (B1604629) (-CH₂C₆H₅) | High | Slow | Much Higher | Targeted delivery (lipophilic tissues) |

Design Principles for Modulating Compound Functionality and Efficacy

Based on the SAR and SPR considerations, several design principles can be formulated to modulate the functionality and efficacy of compounds based on the this compound scaffold.

Tuning Reactivity and Metabolic Stability: The 2,6-difluoro pattern is a robust feature for blocking metabolic hydroxylation at the ortho positions. If further metabolic stability is required, fluorination at other positions on the phenyl ring could be considered, though this would also alter electronic properties. The reactivity of the benzylic position can be modulated by introducing different substituents on the phenyl ring, with electron-donating groups decreasing the acidity of the benzylic protons and electron-withdrawing groups increasing it.

Modulating Pharmacokinetics through the Ester Moiety: The ester group serves as a versatile handle for prodrug design. For applications requiring rapid release of the active carboxylic acid form, a methyl or ethyl ester would be appropriate. For sustained release, a bulkier ester like isopropyl or tert-butyl could be employed to slow down hydrolysis.

Optimizing Target Binding: While specific biological data is not available, general principles suggest that the conformational rigidity imposed by the 2,6-difluoro substitution could be either beneficial or detrimental for binding to a biological target. If the rigid conformation fits well into a receptor's binding site, it could lead to high affinity and selectivity. If not, it may prevent effective binding. Exploring other fluorine substitution patterns (e.g., 2,4-difluoro or 3,5-difluoro) could provide alternative conformations that might lead to improved biological activity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov While no specific QSAR or QSPR models for this compound and its analogues are publicly available, the principles of how such models would be developed can be described.

A QSAR/QSPR study on this class of compounds would involve synthesizing a library of analogues with variations in the phenyl ring substituents and the ester group. The biological activity (e.g., IC₅₀ values against a specific enzyme or receptor) and physicochemical properties (e.g., solubility, LogP) of these analogues would be measured experimentally.

Subsequently, a wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this series, descriptors related to the electron-withdrawing effects of the fluorine atoms would be crucial.

Steric Descriptors: These quantify the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is critical for predicting membrane permeability and binding to hydrophobic pockets in proteins.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property. A robust QSAR/QSPR model can then be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of more potent and effective molecules and prioritizing synthetic efforts.

| Descriptor Class | Specific Descriptor Example | Property/Activity Influenced |

|---|---|---|

| Electronic | Hammett constant (σ) of ring substituents | Reactivity, binding affinity |

| Electronic | Partial charge on carbonyl carbon | Susceptibility to hydrolysis |

| Steric | Molar refractivity (MR) of ester group | Binding site fit, solubility |

| Steric | Taft steric parameter (Es) | Reaction rates, binding affinity |

| Hydrophobic | LogP | Membrane permeability, protein binding |

| Topological | Wiener index | General correlation with physical properties |

Emerging Research Avenues and Future Perspectives for Ethyl 2 2,6 Difluorophenyl Acetate

Integration into Flow Chemistry and Microfluidic Reactor Systems

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and control. For the synthesis and derivatization of Ethyl 2-(2,6-difluorophenyl)acetate, the adoption of flow chemistry and microfluidic reactor systems presents a significant opportunity for process intensification.

Microfluidic reactors, with their high surface-area-to-volume ratios, enable rapid heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.net This level of control is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes, which are common in the synthesis of fluorinated compounds. The synthesis of esters, for instance, has been shown to benefit from microreactor technology, leading to shorter reaction times and higher yields compared to conventional batch methods. synquestlabs.comwikipedia.org

Furthermore, the miniaturized and enclosed nature of microfluidic systems enhances the safety of handling potentially hazardous reagents. The in-situ generation and immediate consumption of reactive species, a key feature of flow chemistry, minimizes the risks associated with their storage and transportation. nih.gov For the synthesis of this compound and its subsequent transformations, this could mean safer handling of fluorinating agents or other reactive chemicals.

The potential for automating and integrating multiple reaction and purification steps in a single, continuous process is another compelling advantage. nih.gov This can lead to a significant reduction in manual labor, operational costs, and waste generation.

Table 1: Comparison of Batch vs. Potential Flow Chemistry for Esterification

| Parameter | Conventional Batch Reactor | Microfluidic Flow Reactor |

|---|---|---|

| Heat Transfer | Slow, potential for hot spots | Rapid, excellent temperature control |

| Mass Transfer | Limited by stirring efficiency | High, due to short diffusion distances |

| Reaction Time | Hours to days | Seconds to minutes |

| Safety | Higher risk with hazardous reagents | Enhanced safety, small reaction volumes |

| Scalability | Difficult, requires re-optimization | Easier, by numbering-up reactors |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |

Development of Greener and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in the chemical industry. For this compound, research is anticipated to focus on developing more environmentally benign and sustainable manufacturing processes.

One promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and improving process economics. For example, the Fischer esterification of phenylacetic acid has been successfully carried out using solid acid catalysts like Amberlyst-15, eliminating the need for corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid. researchgate.net A similar approach could be developed for the synthesis of this compound.

The use of alternative, greener solvents is another key aspect of sustainable synthesis. Supercritical carbon dioxide (scCO2) is an attractive alternative to traditional organic solvents due to its non-toxic, non-flammable, and readily available nature. mdpi.com Its use in pharmaceutical synthesis has been shown to influence crystallization and allow for efficient extraction. mdpi.com Exploring the use of scCO2 or other benign solvents like ionic liquids could significantly reduce the environmental footprint of producing this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.com While specific enzymes for the synthesis of this compound have yet to be reported, the broader field of biocatalysis is rapidly advancing, and the development of enzymes for this purpose is a plausible future direction.

Exploration of Novel Derivatizations for Underexplored Applications

The 2,6-difluorophenyl moiety is a key pharmacophore in a number of bioactive molecules due to its ability to modulate properties such as metabolic stability and binding affinity. This compound serves as an excellent starting material for the synthesis of a wide range of novel derivatives with potential applications in medicinal chemistry and other fields.

The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or ketones, providing access to a diverse chemical space. For instance, reaction with various amines can yield a library of N-substituted 2-(2,6-difluorophenyl)acetamides. The synthesis of such derivatives is of significant interest, as exemplified by the development of vemurafenib (B611658) analogs, where the 2,6-difluorophenyl group is a crucial component for kinase inhibition. mdpi.com

Furthermore, the phenylacetic acid backbone itself is present in a number of drugs with anti-inflammatory, analgesic, and antipyretic properties. google.com Derivatization of this compound could lead to new drug candidates in these therapeutic areas. The compound can also serve as a precursor for hPPAR agonists, which are used to treat metabolic disorders. nih.gov

The synthesis of pyrazoline analogs from chalcones containing the 2,6-difluorophenyl group has been reported, with these compounds showing potential as antioxidant additives for biofuels. acs.org This highlights the potential for derivatization of this compound to access molecules with applications beyond the pharmaceutical industry.

Advanced In-Situ Spectroscopic Monitoring of Reactions

The implementation of Process Analytical Technology (PAT) is revolutionizing chemical process development and manufacturing by enabling real-time monitoring and control of critical process parameters. For reactions involving this compound, advanced in-situ spectroscopic techniques can provide valuable insights into reaction kinetics, mechanisms, and endpoint determination.

In-situ Raman and near-infrared (NIR) spectroscopy are powerful tools for monitoring esterification reactions. acs.orgresearchgate.net These techniques can track the concentration of reactants, products, and intermediates in real-time without the need for sampling and off-line analysis. spectroscopyonline.com This allows for a deeper understanding of the reaction progress and can facilitate process optimization for improved yield and purity.

For fluorination reactions, which can be highly energetic, in-situ monitoring is crucial for ensuring process safety. mt.com Techniques like FTIR and Raman spectroscopy can track the consumption of reagents and the formation of products, providing an early warning of any deviations from normal operating conditions. mt.com

The data generated from in-situ spectroscopy can be used to build kinetic models of the reaction, which can then be used for process simulation, optimization, and control. acs.org This data-rich approach to process development is a key tenabler of modern, efficient, and safe chemical manufacturing.

Table 2: Potential In-Situ Spectroscopic Techniques for Monitoring Reactions of this compound

| Spectroscopic Technique | Information Provided | Potential Application |

|---|---|---|

| Mid-Infrared (MIR) Spectroscopy | Functional group changes, concentration of species | Monitoring esterification, hydrolysis, and amidation reactions. nih.gov |

| Near-Infrared (NIR) Spectroscopy | O-H, C-H, N-H bond vibrations, concentration | Real-time monitoring of reactant consumption and product formation. researchgate.net |

| Raman Spectroscopy | C=C, C=O vibrations, crystal form | Tracking polymerization, identifying intermediates, and monitoring polymorphic transitions. acs.org |

| Nuclear Magnetic Resonance (NMR) | Molecular structure, reaction kinetics | Mechanistic studies and kinetic profiling in flow systems. oxinst.com |

Interdisciplinary Research in Materials Science and Medicinal Chemistry

The unique properties of the 2,6-difluorophenyl group make this compound an interesting building block for interdisciplinary research, particularly at the interface of materials science and medicinal chemistry.

In materials science, the incorporation of fluorinated moieties can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. acs.org There is potential to use this compound as a precursor for the synthesis of novel fluorinated polymers, liquid crystals, or functional organic materials. For instance, benzene (B151609) derivatives with multiple phosphino (B1201336) groups have been synthesized as precursors for coordination polymers and organic wires, suggesting a possible route for creating novel materials from appropriately functionalized 2,6-difluorophenyl derivatives. nih.gov

In medicinal chemistry, the 2,6-difluorophenyl group is often used as a bioisostere for other chemical groups to enhance the pharmacological profile of a drug candidate. acs.org The synthesis of a potential PET imaging agent for B-Raf(V600E) positive cancers, which contains a 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide core, highlights the importance of this structural motif in diagnostics. nih.gov this compound can serve as a versatile starting material for the synthesis of libraries of compounds for high-throughput screening and the discovery of new therapeutic agents. Phenylacetic acid and its derivatives have a broad range of biological activities and are used in the production of pharmaceuticals like penicillin G. wikipedia.orgjocpr.com

The convergence of these fields could lead to the development of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule, or drug-eluting materials where a bioactive derivative of this compound is incorporated into a polymer matrix.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2,6-difluorophenyl)acetate, and how can reaction conditions be optimized?

- Methodology : A common approach involves diazotization of 2,6-difluoroaniline followed by coupling with ethyl acetoacetate. For example, sodium nitrite in HCl at 273 K generates the diazonium salt, which reacts with ethyl acetoacetate in ethanol under sodium acetate buffer. Recrystallization from ethanol or DMF yields pure product .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Adjust stoichiometry (e.g., excess ethyl acetoacetate improves yield) and control temperature (<5°C) to suppress side reactions like over-fluorination .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural confirmation : Use H/C NMR to verify aromatic proton environments (e.g., deshielded peaks at δ 6.8–7.2 ppm for ortho-fluorine substituents) and ester carbonyl signals (~δ 170 ppm in C NMR). Single-crystal XRD resolves stereochemical ambiguities, as demonstrated for analogous difluorophenyl derivatives .

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures ≥98% purity. Batch-specific certificates of analysis (CoA) should include residual solvent data (e.g., DMF < 0.1%) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability profile : The ester group is prone to hydrolysis in aqueous media. Store neat oil at -20°C under inert gas (N/Ar) to prevent oxidation. Stability ≥2 years is achievable if moisture is excluded (Karl Fischer titration <0.05% HO) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or hydrogen-bonding networks?

- Case study : The asymmetric unit of structurally related ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate revealed two distinct molecules with trans C=N configurations. Twin refinement (domain ratio 0.58:0.42) and hydrogen-bond analysis (N–H⋯O, C–H⋯F) explained packing irregularities .

- Recommendation : Use PLATON/SHELXTL for twin correction and Mercury for visualizing intermolecular interactions. Compare experimental bond lengths (e.g., C–F: 1.34–1.37 Å) with DFT-optimized geometries to validate models .

Q. What strategies mitigate challenges in synthesizing pyrazole derivatives from this compound intermediates?

- Synthetic hurdles : Condensation with thiosemicarbazide in glacial acetic acid often yields byproducts due to competing keto-enol tautomerism.

- Solutions :

- Employ high-purity starting materials (HPLC-validated).

- Use anhydrous conditions and catalytic p-TsOH to accelerate cyclization.

- Monitor reaction progress via F NMR to track fluorine environment changes .

Q. How do intramolecular hydrogen bonds influence the compound’s reactivity in nucleophilic acyl substitution?

- Mechanistic insight : Intramolecular N–H⋯O bonds (S(6) motifs) stabilize the enol tautomer, reducing electrophilicity at the carbonyl carbon. This was observed in XRD studies of similar hydrazone derivatives, where hydrogen-bond distances (1.8–2.1 Å) correlated with reduced reaction rates in SN pathways .

- Experimental validation : Compare kinetics of ester hydrolysis (NaOH/EtOH) for hydrogen-bonded vs. non-bonded analogs. FTIR (ν shifts) quantifies tautomeric equilibrium effects .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar fluorophenyl acetates: How to reconcile?

- Root cause : Polymorphism or solvent inclusion (e.g., DMF in recrystallization). For example, ethyl 4-chloro-2-fluorophenylacetate exhibits a 10°C variation depending on crystallization solvent .

- Resolution : Perform DSC/TGA to identify polymorphic transitions. PXRD patterns distinguish between α/β phases .

Q. Conflicting bioactivity data for fluorophenyl acetate derivatives: Methodological flaws or structural nuances?

- Analysis : Bioactivity (e.g., antimicrobial) varies with fluorine substitution patterns. Ortho-fluorine in 2,6-difluoro analogs enhances lipid solubility but may sterically hinder target binding.

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。